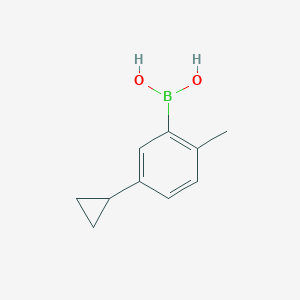

5-Cyclopropyl-2-methylphenylboronic acid

Description

5-Cyclopropyl-2-methylphenylboronic acid (CAS: Not explicitly provided; molecular formula: C₁₀H₁₃BO₂) is a boronic acid derivative featuring a cyclopropyl group at the 5-position and a methyl group at the 2-position of the phenyl ring. With a molecular weight of 176.02 g/mol , it serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals, agrochemicals, and materials science. The cyclopropyl substituent introduces steric and electronic effects that modulate reactivity and selectivity, while the methyl group enhances stability by reducing steric hindrance compared to bulkier substituents.

Properties

IUPAC Name |

(5-cyclopropyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-7-2-3-9(8-4-5-8)6-10(7)11(12)13/h2-3,6,8,12-13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIOESJDSBUVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2CC2)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-methylphenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The choice of catalyst, solvent, and reaction conditions may be optimized for cost-efficiency and yield. Continuous flow reactors and other advanced techniques may be used to enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl compounds. Its cyclopropyl and methyl substituents enhance steric and electronic effects, improving reaction selectivity.

Key Reaction Examples

Mechanistic Insights

-

Transmetalation : The boronic acid transfers its aryl group to palladium via a four-membered transition state involving base-assisted B–O bond activation .

-

Lewis Acid Effects : Zinc additives accelerate oxidative addition of aryl chlorides by stabilizing Pd intermediates .

-

Steric Influence : The cyclopropyl group reduces undesired homocoupling by hindering Pd–Pd aggregation .

Protodeboronation Reactions

Under acidic or basic conditions, 5-cyclopropyl-2-methylphenylboronic acid undergoes protodeboronation via distinct pathways:

Reaction Conditions and Rates

Kinetic Profile

-

Acid-catalyzed : Rate = k[Boronic Acid][H⁺]

-

Base-catalyzed : Pre-equilibrium forms boronate anion, followed by rate-limiting protonation .

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

5-Cyclopropyl-2-methylphenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is highly valued in organic synthesis for constructing complex molecules from simpler ones. The compound's unique structural features, including the cyclopropyl and methyl substituents on the phenyl ring, enhance its reactivity and selectivity compared to other boronic acids .

| Feature | This compound | Other Boronic Acids |

|---|---|---|

| Substituents | Cyclopropyl, Methyl | Varies (e.g., Phenyl, Methyl) |

| Reactivity | High | Moderate to High |

| Selectivity in Reactions | Enhanced due to steric factors | Variable |

Medicinal Chemistry

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as enzyme inhibitors. They form reversible covalent bonds with active site residues of serine proteases and other enzymes, making them potential candidates for therapeutic agents against various diseases .

Potential Therapeutic Uses:

- Diabetes Management : The compound has been investigated for its role in modulating glucose metabolism and managing insulin resistance .

- Cancer Treatment : Preliminary studies suggest that it may have efficacy against certain cancer types by inhibiting tumor growth pathways .

- HIV Treatment : Some derivatives of boronic acids have shown promising results in inhibiting HIV replication, indicating potential applications in antiviral therapies .

Materials Science

Polymer Synthesis and Advanced Materials

In the industrial sector, this compound serves as a building block for synthesizing advanced materials. Its application extends to creating polymers with enhanced thermal stability and mechanical strength. These materials are crucial for developing electronic components and other industrial applications .

Case Study 1: Anti-HIV Activity

A study published in MDPI highlighted the effectiveness of various boronic acid derivatives, including those similar to this compound, in inhibiting HIV-1 and HIV-2. The study reported EC50 values indicating potent activity against these viruses, suggesting a pathway for developing new antiviral drugs .

Case Study 2: Diabetes Research

Research documented in patents describes the use of boronic acids in treating metabolic disorders such as diabetes. The compounds were shown to influence lipid metabolism and improve insulin sensitivity in preclinical models, presenting a promising avenue for drug development aimed at metabolic diseases .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methylphenylboronic acid in enzyme inhibition involves the formation of a reversible covalent bond between the boronic acid group and the active site serine residue of the enzyme . This interaction inhibits the enzyme’s activity by blocking the catalytic site and preventing substrate binding . The boronic acid group can also interact with other nucleophilic residues in the enzyme, further stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Effects

- Cyclopropyl vs. Methyl/Halogen Substituents: The cyclopropyl group in this compound introduces both steric bulk and electron-donating character via hyperconjugation, which stabilizes the boronic acid and moderates its reactivity compared to halogenated analogues like (5-bromo-2-cyclopropylphenyl)boronic acid . In contrast, compounds with electron-withdrawing groups (e.g., 5-cyano-2-fluorophenylboronic acid) exhibit higher acidity and faster transmetallation in cross-coupling reactions .

Aromatic Core Variations :

Replacing the benzene ring with pyridine (e.g., 5-methyl-2-(cyclopropyl)pyridine-3-boronic acid) introduces a nitrogen atom, altering electronic density and coordination behavior. This makes pyridine-based boronic acids more polar and suitable for metal-organic frameworks (MOFs) or catalysis .

Stability and Reactivity

- Steric Protection: The methyl group in this compound provides moderate steric protection against protodeboronation, a common degradation pathway for boronic acids. However, pinacol ester derivatives (e.g., 2-(N-Cyclopropylaminomethyl)phenylboronic acid, pinacol ester) offer superior stability in aqueous or protic environments .

Reactivity in Cross-Coupling :

While this compound is a reliable coupling partner, brominated analogues like (5-bromo-2-cyclopropylphenyl)boronic acid may require palladium catalysts with higher activity due to increased steric and electronic demands .

Solubility and Handling

- Solubility Trends: The cyclopropyl group enhances lipophilicity compared to polar substituents like cyano or fluoro groups. For example, 5-cyano-2-fluorophenylboronic acid is more soluble in polar aprotic solvents (e.g., DMF or DMSO) than this compound .

Biological Activity

5-Cyclopropyl-2-methylphenylboronic acid is a significant compound in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a cyclopropyl-substituted aromatic ring. The compound's molecular formula is , and it is characterized by:

- Cyclopropyl Group : Enhances the compound's reactivity and selectivity.

- Boronic Acid Moiety : Known for forming reversible covalent bonds with diols, making it valuable in various chemical applications.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit diverse biological activities. These activities are often attributed to their ability to interact with various biological targets, including enzymes and receptors.

Antiviral Activity

Studies have suggested that boronic acids can inhibit viral replication. For example, compounds similar to this compound have shown promise as inhibitors of AAK1 (AP2-associated kinase 1), which is crucial for viral entry in cells. In vitro studies demonstrated that certain boronic acids can reduce dengue virus (DENV) infection in human primary monocyte-derived dendritic cells (MDDCs) with minimal cytotoxicity .

Anticancer Potential

Boronic acids have also been explored for their anticancer properties. The ability of these compounds to inhibit proteasomal degradation pathways can enhance the efficacy of cancer therapies. For instance, structural analogs have been shown to selectively target cancer cells, leading to apoptosis through various mechanisms .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Boronic Acid : Utilizing boron reagents in the presence of a suitable base.

- Cyclopropyl Substitution : Employing cyclopropanation techniques to introduce the cyclopropyl group onto the aromatic system.

- Purification : Using chromatography techniques to isolate the desired product.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Cyclopropyl-2-methylphenylboronic acid, and what reaction conditions are critical for achieving high yields?

- Methodology : The synthesis of arylboronic acids typically involves Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) facilitates the coupling of a cyclopropane-substituted aryl halide with bis(pinacolato)diboron (B₂pin₂). Key parameters include anhydrous conditions, inert atmosphere (N₂/Ar), and solvents like tetrahydrofuran (THF) or dioxane. Reaction temperatures range from 80–100°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) is used to isolate the product. Purity (>95%) is confirmed via HPLC or ¹H/¹¹B NMR .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Store in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis and oxidation. Moisture-sensitive boronic acids degrade rapidly; use desiccants like molecular sieves .

- Safety : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation; use fume hoods during weighing. In case of skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound, particularly with electron-deficient aryl halides?

- Catalyst Selection : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered substrates. For deactivated aryl chlorides, Pd PEPPSI-IPr catalysts are effective .

- Solvent/Base Pairing : Use toluene/ethanol (4:1) with K₃PO₄ or Cs₂CO₃ to improve solubility and reduce side reactions. Microwave-assisted heating (100°C, 1–2 hours) can accelerate reactions .

Q. How does the cyclopropyl substituent influence the electronic and steric properties of this boronic acid in catalytic applications?

- Electronic Effects : The cyclopropyl group is electron-donating via conjugation, stabilizing the boronate intermediate and accelerating transmetallation. This contrasts with electron-withdrawing groups (e.g., CF₃), which increase acidity but reduce reactivity in certain couplings .

- Steric Considerations : The methyl group at the 2-position may hinder coupling with ortho-substituted aryl halides. Computational modeling (DFT) can predict steric clashes and guide substrate selection .

Q. What analytical techniques are most reliable for characterizing and quantifying this compound in complex mixtures?

- Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Calibrate with a certified reference standard .

- Structural Confirmation : ¹H, ¹³C, and ¹¹B NMR for functional group identification. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. Has this compound demonstrated biological activity, and what assays are suitable for evaluating its potential in drug discovery?

- Antimicrobial Screening : Test against Gram-positive (e.g., Bacillus cereus) and fungal strains (e.g., Candida albicans) using broth microdilution (MIC assays). Compare activity to benzoxaborole derivatives like Tavaborole .

- Mechanistic Studies : Molecular docking (AutoDock Vina) can simulate interactions with microbial targets like leucyl-tRNA synthetase (LeuRS). Crystal structures of enzyme-inhibitor complexes provide validation .

Methodological Challenges & Contradictions

Q. How can researchers resolve discrepancies in reported reaction yields when using this compound in cross-couplings?

- Troubleshooting :

- Low Yields : Optimize catalyst loading (1–5 mol%) and degas solvents to remove O₂.

- Byproduct Formation : Additives like tetrabutylammonium bromide (TBAB) suppress protodeboronation.

- Contradictions : Variability in yields may arise from differences in substrate purity or moisture content. Replicate literature protocols with rigorously dried reagents .

Q. What computational tools are recommended to study the reaction mechanisms of this boronic acid in catalytic cycles?

- Software : Gaussian 16 for DFT calculations (B3LYP/6-31G* level) to model transition states.

- Applications : Investigate boronate ester formation or oxidative addition pathways. Compare activation energies with/without cyclopropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.